molecular formula C17H21N3O3 B2737148 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097923-41-4

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2737148
CAS No.: 2097923-41-4
M. Wt: 315.373
InChI Key: UGKXBYFRMPYMDN-UHFFFAOYSA-N
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Description

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a dimethylamino group, a benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-(dimethylamino)benzoyl chloride with azetidine-3-methanol under basic conditions to form the azetidine intermediate. This intermediate is then reacted with pyrrolidine-2,5-dione in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl and azetidine moieties can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
  • This compound derivatives
  • Other azetidine-containing compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

1-({1-[3-(Dimethylamino)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Azetidine Moiety : This four-membered ring contributes to the compound's unique reactivity and biological interactions.
  • Pyrrolidine Ring : The presence of the pyrrolidine structure enhances its pharmacological properties.
  • Dimethylamino Group : This functional group is often associated with increased lipophilicity and biological activity.

The molecular formula is C17H22N2O2C_{17}H_{22}N_2O_2, with a molecular weight of approximately 286.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antibacterial Activity

Table 1 summarizes the antibacterial activity of the compound against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.96 - 7.81 µg/mL
Escherichia coliNot significant
Klebsiella pneumoniaeWeak inhibition
Pseudomonas aeruginosaNo activity

Note: The MIC values indicate the concentration required to inhibit bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on RAW264.7 cells showed that at concentrations below 2 µg/mL, there was no significant difference in cell viability compared to control groups, indicating a favorable safety profile for further development.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Study on Antimicrobial Effects : A study evaluated the compound's effectiveness against Staphylococcus aureus, showing promising results comparable to known antibiotics like penicillin.
  • Inflammatory Response Modulation : The compound was tested for its ability to modulate nitric oxide production in RAW264.7 cells, revealing anti-inflammatory properties at specific concentrations.

Properties

IUPAC Name

1-[[1-[3-(dimethylamino)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-18(2)14-5-3-4-13(8-14)17(23)19-9-12(10-19)11-20-15(21)6-7-16(20)22/h3-5,8,12H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKXBYFRMPYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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